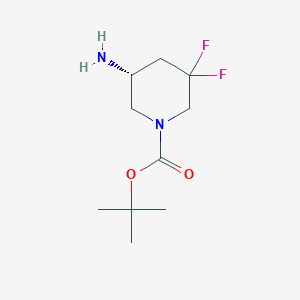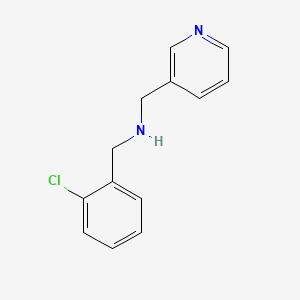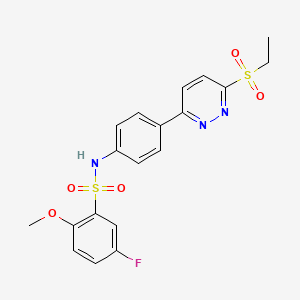
4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride, also known as TBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Anticancer Agents
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their anticancer properties . Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Inhibiting Proliferation of Cancer Cells
Compounds 2 and 14 from the series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Structural Optimization Platform
The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Cytotoxic Activities
Novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela and A549 .
Selectivity Against Normal and Cytotoxic Cancerous Cell Lines
Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .
Binding Modes in the Binding Pocket of Aromatase Enzyme
Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that the compound may interact with cellular targets involved in cancer progression.
Mode of Action
It’s known that triazole derivatives can interact with various biological targets through hydrogen bonding, dipole interactions, and π-π stacking . These interactions can lead to changes in cellular processes, potentially contributing to the compound’s observed effects.
Biochemical Pathways
Given the compound’s potential anticancer activity , it may influence pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology.
Result of Action
In vitro cytotoxic evaluation of similar compounds has indicated that some exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . These results suggest that 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride may have similar effects, although direct evidence is lacking.
Propiedades
IUPAC Name |
4-(1,2,4-triazol-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLFJHYFXFEWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2767269.png)
![2-[(1,5-Dimethylpyrazol-4-yl)-[(4-fluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2767271.png)

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)
![(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate](/img/structure/B2767276.png)


![Tert-butyl N-[(1S,2S)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate](/img/structure/B2767280.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767281.png)
![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2767282.png)
![3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2767284.png)

![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)